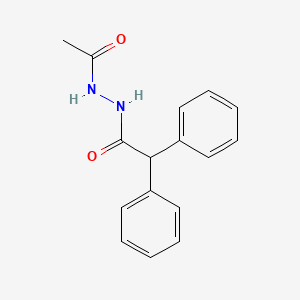
N-cycloheptyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cycloheptyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide, also known as BDH, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the benzodioxine family, which is known for its diverse biological activities. BDH has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for various research applications.
Mecanismo De Acción
The mechanism of action of N-cycloheptyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of cellular signaling pathways. N-cycloheptyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. It has also been shown to modulate the activity of the NF-κB signaling pathway, which is involved in inflammation and immune responses.
Biochemical and Physiological Effects:
N-cycloheptyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. N-cycloheptyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide has also been shown to exhibit antiviral activity against herpes simplex virus and human immunodeficiency virus. In addition, N-cycloheptyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been shown to exhibit anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-cycloheptyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide in lab experiments is its diverse biological activities. N-cycloheptyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been shown to exhibit a range of effects, making it a promising candidate for various research applications. However, there are also some limitations to using N-cycloheptyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide in lab experiments. One of the main limitations is its relatively low solubility in water, which can make it difficult to work with in certain experiments. In addition, N-cycloheptyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide can be toxic at high concentrations, which can limit its use in certain applications.
Direcciones Futuras
There are several future directions for research on N-cycloheptyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide. One potential direction is the development of new synthetic methods for N-cycloheptyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide that can improve its solubility and reduce its toxicity. Another potential direction is the identification of new biological targets for N-cycloheptyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide, which can expand its potential applications in scientific research. Finally, further studies are needed to fully understand the mechanism of action of N-cycloheptyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide and its potential therapeutic applications.
Métodos De Síntesis
N-cycloheptyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide is synthesized through a multi-step process that involves the reaction of several chemical intermediates. The first step involves the reaction of cycloheptanone with hydroxylamine hydrochloride to form a cyclic oxime. This intermediate is then reacted with sodium hydride to form a cyclic imine. The final step involves the reaction of the cyclic imine with 1,4-benzoquinone to form N-cycloheptyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide.
Aplicaciones Científicas De Investigación
N-cycloheptyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been extensively studied for its potential applications in scientific research. It has been shown to exhibit a range of biological activities, including antitumor, antiviral, and anti-inflammatory effects. N-cycloheptyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide has also been studied for its potential use as a neuroprotective agent.
Propiedades
IUPAC Name |
N-cycloheptyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c18-16(17-13-5-3-1-2-4-6-13)12-7-8-14-15(11-12)20-10-9-19-14/h7-8,11,13H,1-6,9-10H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIQFVFXHKWXSSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C2=CC3=C(C=C2)OCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cycloheptyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-chloro-7-[(3-fluorobenzyl)oxy]-4-propyl-2H-chromen-2-one](/img/structure/B5786583.png)
![7-[4-(4,6-dimethyl-2-pyrimidinyl)-1-piperazinyl]-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5786584.png)
![1-{3-[(4-methylphenyl)thio]propanoyl}piperidine](/img/structure/B5786586.png)
![N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B5786599.png)
![N-[2-(4-fluorophenyl)ethyl]-2,4-dimethoxybenzamide](/img/structure/B5786603.png)








![1-[2-(4-chloro-3-methylphenoxy)ethyl]piperidine](/img/structure/B5786700.png)